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Compound of Interest

Compound Name:
2-Bromo-5-chlorophenylacetic

acid

Cat. No.: B1273139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-5-
chlorophenylacetic acid. Due to the limited availability of experimental spectra in public

databases, this guide presents predicted mass spectrometry data alongside expected nuclear

magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. The information

herein serves as a valuable resource for the identification, characterization, and quality control

of this compound in research and development settings.

Predicted and Expected Spectroscopic Data
While experimental data for 2-Bromo-5-chlorophenylacetic acid is not readily available in the

searched databases, the following tables summarize the predicted and expected spectroscopic

characteristics based on the compound's structure and data from analogous compounds.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for

various adducts of 2-Bromo-5-chlorophenylacetic acid are presented below.
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Adduct Predicted m/z

[M+H]⁺ 248.93125

[M+Na]⁺ 270.91319

[M-H]⁻ 246.91669

[M+NH₄]⁺ 265.95779

[M+K]⁺ 286.88713

[M+H-H₂O]⁺ 230.92123

[M+HCOO]⁻ 292.92217

[M+CH₃COO]⁻ 306.93782

Note: Data is predicted and sourced from publicly available chemical databases.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The expected chemical shifts for the protons in 2-Bromo-5-chlorophenylacetic
acid are outlined below.

Proton
Environment

Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₂- (Methylene) 3.8 - 4.2 Singlet (s) 2H

Ar-H (Aromatic) 7.2 - 7.6 Multiplet (m) 3H

-COOH (Carboxylic

Acid)
10.0 - 12.0 Singlet (s) 1H

Note: These are expected chemical shift ranges and may vary depending on the solvent and

experimental conditions.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The

expected chemical shifts for the carbon atoms in 2-Bromo-5-chlorophenylacetic acid are as

follows.

Carbon Environment Expected Chemical Shift (δ, ppm)

-CH₂- (Methylene) 40 - 45

Ar-C (Aromatic) 125 - 140

Ar-C-Br (Aromatic) 115 - 125

Ar-C-Cl (Aromatic) 130 - 135

-COOH (Carboxylic Acid) 170 - 180

Note: These are expected chemical shift ranges and may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The expected characteristic IR absorption bands for 2-
Bromo-5-chlorophenylacetic acid are listed below.
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Functional Group
Expected Absorption
Range (cm⁻¹)

Bond Vibration

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=O (Carboxylic Acid) 1700 - 1725 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-O (Carboxylic Acid) 1210 - 1320 Stretching

C-Br (Aryl Halide) 1000 - 1100 Stretching

C-Cl (Aryl Halide) 1000 - 1100 Stretching

Note: These are expected absorption ranges and the exact peak positions and intensities can

be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a

solid organic compound like 2-Bromo-5-chlorophenylacetic acid. Instrument-specific

parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-chlorophenylacetic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

choice of solvent is critical to avoid interfering signals.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Data Acquisition: Transfer the solution to a clean NMR tube. Place the NMR tube in the

spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are
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often sufficient, but may need to be adjusted to achieve optimal resolution and signal-to-

noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Bromo-5-chlorophenylacetic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record

the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-Bromo-5-chlorophenylacetic acid in a

suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low

µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI).

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the

molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can

be used for accurate mass measurements to confirm the elemental composition.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-
chlorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273139#2-bromo-5-chlorophenylacetic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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